molecular formula C18H18FN7O B2854102 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021213-70-6

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2854102
CAS RN: 1021213-70-6
M. Wt: 367.388
InChI Key: ANJHVNGKHZJIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have a mechanism of action that makes it useful in the treatment of certain diseases. In

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, the compound has been found to inhibit the activity of the enzyme Aurora kinase. This enzyme is involved in the regulation of cell division and is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea have been studied in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the activity of Aurora kinase and prevent the growth and proliferation of cancer cells. In vivo studies have shown that the compound is able to inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea in lab experiments include its potential as a new cancer therapy and its ability to inhibit the activity of Aurora kinase. However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea. One direction is to further investigate the mechanism of action of the compound and its effects on other enzymes or proteins. Another direction is to develop new cancer therapies based on the compound, either alone or in combination with other drugs. Additionally, research could be done to explore the potential applications of the compound in other diseases or conditions.

Synthesis Methods

The synthesis method of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves several steps. The first step involves the synthesis of 6-(pyridin-4-ylamino)pyridazin-3-amine. This is done by reacting 4-chloropyridine with 2-aminopyridazine in the presence of a base. The resulting product is then reacted with 6-bromo-2-chloronicotinoyl chloride to form 6-(pyridin-4-ylamino)pyridazin-3-yl 2-chloronicotinate. This product is then reacted with 1-(2-fluorophenyl)-3-(2-aminoethyl)urea in the presence of a base to form the final product, 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have a mechanism of action that makes it useful in the treatment of certain diseases. Specifically, the compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes the compound a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-14-3-1-2-4-15(14)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHVNGKHZJIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

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